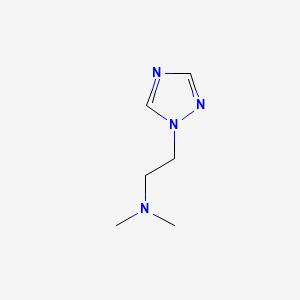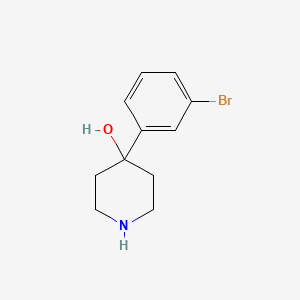
4-(3-Bromophenyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)piperidin-4-ol is an organic compound that features a bromine-substituted phenyl ring attached to a piperidinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)piperidin-4-ol typically involves the following steps:
Formation of Piperidinol: The piperidinol moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Bromophenyl)-4-piperidinone.
Reduction: Formation of 4-phenyl-4-piperidinol.
Substitution: Formation of 4-(3-substituted phenyl)-4-piperidinol derivatives.
Scientific Research Applications
4-(3-Bromophenyl)piperidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of bromine-substituted phenyl compounds on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinol moiety can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-4-piperidinol: Similar structure but with the bromine atom in the para position.
4-(3-Chlorophenyl)-4-piperidinol: Similar structure but with a chlorine atom instead of bromine.
4-(3-Bromophenyl)-4-piperidinone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-(3-Bromophenyl)piperidin-4-ol is unique due to the specific positioning of the bromine atom and the presence of the piperidinol moiety, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
92316-33-1 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-(3-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11/h1-3,8,13-14H,4-7H2 |
InChI Key |
SAYLAYXYGATQEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)
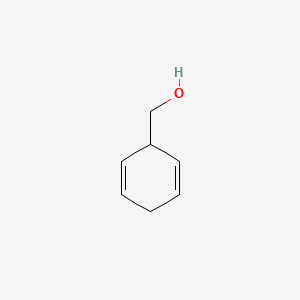
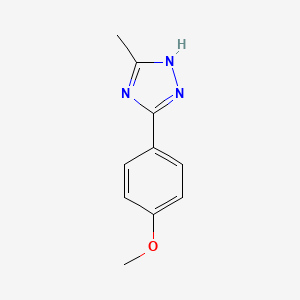
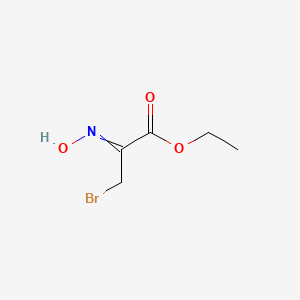
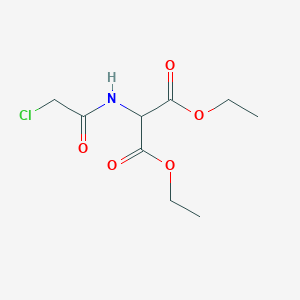
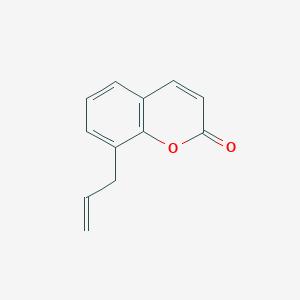
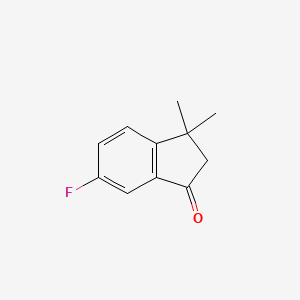
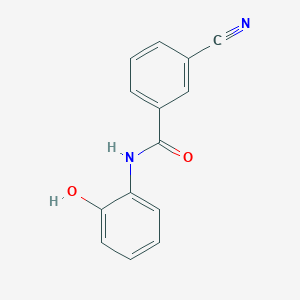
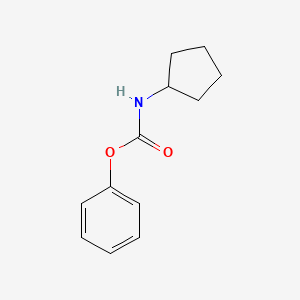
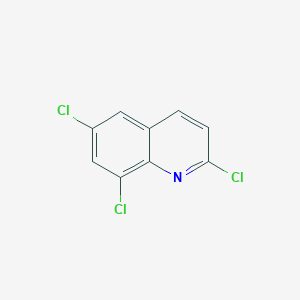
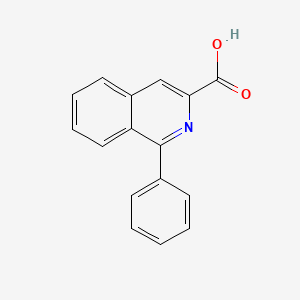
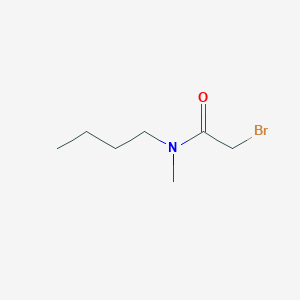
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-phenylethanol](/img/structure/B8773989.png)
